molecular formula C18H18N2O2 B14186801 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine CAS No. 922517-66-6

1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine

Cat. No.: B14186801
CAS No.: 922517-66-6
M. Wt: 294.3 g/mol
InChI Key: OUXPAYBZWQLFFM-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylethenyl group substituted with a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with pyrrolidine under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the nitro group converted to an amine.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)pyrrolidine: Shares the nitrophenyl and pyrrolidine moieties but lacks the phenylethenyl group.

    1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Contains a nitrophenyl group but features a triazole ring instead of a pyrrolidine ring.

    Pyrrolidinone derivatives: Similar in structure but with different functional groups and biological activities.

Uniqueness: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is unique due to its combination of a nitrophenyl group, a phenylethenyl moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

CAS No.

922517-66-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)-2-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18N2O2/c21-20(22)17-10-8-16(9-11-17)18(14-19-12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2

InChI Key

OUXPAYBZWQLFFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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